![molecular formula C13H8Cl2O B1302700 4-(3,5-Dichlorophenyl)benzaldehyde CAS No. 221018-04-8](/img/structure/B1302700.png)
4-(3,5-Dichlorophenyl)benzaldehyde
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Overview
Description
4-(3,5-Dichlorophenyl)benzaldehyde is a chemical compound with the CAS Number: 221018-04-8 . It has a molecular weight of 251.11 and its IUPAC name is 3’,5’-dichloro [1,1’-biphenyl]-4-carbaldehyde .
Molecular Structure Analysis
The InChI code for 4-(3,5-Dichlorophenyl)benzaldehyde is 1S/C13H8Cl2O/c14-12-5-11 (6-13 (15)7-12)10-3-1-9 (8-16)2-4-10/h1-8H . The InChI key is YEFGGURFOJFIMZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(3,5-Dichlorophenyl)benzaldehyde is a solid at room temperature . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Applications in Crystallography and Molecular Structure Analysis
3,5-Dichlorophenylbenzene-1,2-diol , a derivative of 4-(3,5-Dichlorophenyl)benzaldehyde, has been studied for its crystal structure, showcasing significant intra and intermolecular hydrogen bonding, and hydrogen···chlorine interactions. This study is crucial for understanding the molecular geometry and potential applications in material science and crystallography (Dhakal, Parkin, & Lehmler, 2019).
Magnetic Properties in Material Science
Research on cubane cobalt and nickel clusters indicates the utilization of 3,5-dichloro-2-hydroxy-benzaldehyde (a related compound) in synthesizing metal complexes with distinctive magnetic properties, offering insights into the development of new magnetic materials and their potential industrial applications (Zhang et al., 2013).
Chemical Synthesis and Modification
A study highlights the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde , an analog of 4-(3,5-Dichlorophenyl)benzaldehyde, using various protecting groups. This research is significant for chemical synthesis, especially in designing complex organic molecules for pharmaceuticals or material sciences (Plourde & Spaetzel, 2002).
Application in Catalysis and Chemical Reactions
Research on piano-stool ruthenium complexes with N,N'-pyridine imine bidentate ligands, involving 2,5-dichlorophenyl, underscores their role as catalysts in the oxidation of styrene to benzaldehyde. This research provides valuable insights into catalysis and the synthesis of industrial chemicals (Gichumbi, Friedrich, & Omondi, 2016).
Optimization of Industrial Processes
The study on the oxidation of benzyl alcohol to benzaldehyde using sulfated Ti-SBA-15 catalysts indicates the optimization of industrial processes for producing benzaldehyde, a compound with vast applications in various industries. This research contributes to enhancing the efficiency of chemical production processes (Sharma, Soni, & Dalai, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing mist or vapors, and in case of contact with eyes, rinse cautiously with water for several minutes.
properties
IUPAC Name |
4-(3,5-dichlorophenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFGGURFOJFIMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374196 |
Source
|
Record name | 4-(3,5-Dichlorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorophenyl)benzaldehyde | |
CAS RN |
221018-04-8 |
Source
|
Record name | 3′,5′-Dichloro[1,1′-biphenyl]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221018-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,5-Dichlorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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